molecular formula C11H19N3O B11893088 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11893088
M. Wt: 209.29 g/mol
InChI Key: ZIFPYANOYBNLBQ-UHFFFAOYSA-N
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Description

2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a pyrazolo-pyridine derivative characterized by a partially hydrogenated bicyclic core with an isobutyl group at position 2, a methyl group at position 5, and a hydroxyl group at position 3. The compound’s synthesis likely follows multi-component reaction strategies, as demonstrated in studies of analogous pyrazolo-pyridine derivatives . Potential applications remain speculative but may align with those of structurally related compounds, such as corrosion inhibition or pharmacological activity, depending on substituent effects.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C11H19N3O/c1-7(2)6-14-11(15)9-4-8(3)5-12-10(9)13-14/h7-8,12-13H,4-6H2,1-3H3

InChI Key

ZIFPYANOYBNLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction typically requires heating and results in the formation of the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production of 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation strategies. Key methods include:

  • Gould–Jacobs Reaction : A 3-aminopyrazole derivative reacts with diethyl 2-(ethoxymethylene)malonate (11 ) under thermal conditions (100–160°C) to form a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. Phosphorus oxychloride (POCl₃) facilitates cyclization and chlorination . For the target compound, subsequent hydrolysis replaces the chlorine with a hydroxyl group .

  • Michael Addition-Oxidation : 3-Aminopyrazole reacts with α,β-unsaturated carbonyl compounds (e.g., chalcones) in the presence of Lewis acids (e.g., ZrCl₄) or Brønsted acids. Atmospheric oxygen or heating in ethanol induces oxidation to aromatize the pyridine ring .

Typical Reaction Conditions

StepReagents/ConditionsOutcome
CyclocondensationDiethyl 2-(ethoxymethylene)malonate, POCl₃, 110°C, 6h4-Chloro intermediate formation
HydrolysisH₂O/EtOH, reflux–Cl → –OH substitution

Alkylation at N2 Position

The isobutyl group at N2 is introduced via nucleophilic substitution or alkylation:

  • Direct Alkylation : Reacting the pyrazolo[3,4-b]pyridine scaffold with 1-bromo-2-methylpropane in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .

  • Glycosylation Analogy : While not directly applied here, methods for attaching glycosyl groups (e.g., using 2,3,4,6-tetra-O-acetyl-D-glucopyranosylbromide in acetone with KOH) highlight the reactivity of the N2 position for diverse alkylations.

Hydrogenation to Tetrahydro Form

The tetrahydro-2H-pyridin moiety is generated via catalytic hydrogenation:

  • Substrate : Fully aromatic pyrazolo[3,4-b]pyridine derivative.

  • Conditions : H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst, ethanol solvent, 25–60°C .

  • Selectivity : Hydrogenation targets the pyridine ring while preserving the pyrazole ring’s aromaticity .

Functionalization of the 3-Hydroxy Group

The 3-hydroxy group participates in further derivatization:

  • Esterification : Reacts with acetic anhydride/pyridine to form acetoxy derivatives .

  • Glycosylation : Under Koenigs–Knorr conditions, the hydroxyl group can be glycosylated using halogenated sugars (e.g., tetra-O-acetyl-glucopyranosyl bromide) .

Stability and Reactivity Insights

  • Tautomerism : The compound exists predominantly in the 1H-tautomeric form due to intramolecular hydrogen bonding between N1–H and the 3-hydroxy group .

  • Oxidation Sensitivity : Prolonged exposure to air may oxidize the tetrahydro ring to a dihydropyridine intermediate, requiring inert atmospheres during synthesis .

Comparative Analysis of Derivatives

Structural analogs (e.g., 2-isopropyl variants ) share similar reactivity but differ in steric and electronic effects due to alkyl substituents. For example:

DerivativeR GroupKey Reactivity Difference
Target CompoundIsobutylEnhanced steric hindrance at N2
2-Isopropyl Analog IsopropylReduced lipophilicity vs. isobutyl

Pharmacological Relevance

While not the focus here, the compound’s CDK2 inhibitory potential is inferred from structural analogs like dinaciclib and roscovitine . Modifications at N2 and C3 positions are critical for optimizing kinase affinity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit the proliferation of various cancer cell lines. A specific study demonstrated that compounds derived from this scaffold exhibited significant inhibitory activity against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis indicated that modifications on the pyrazolo-pyridine framework could enhance anticancer efficacy. The introduction of various substituents led to improved IC50 values, with some compounds displaying values as low as 0.054 µM against lung cancer cells .

Neuroprotective Effects

Another promising application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it may enhance neuronal survival and function, potentially offering therapeutic avenues for neurodegenerative diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has also been explored. It was found to modulate inflammatory pathways and reduce cytokine production in various cell models. This property positions it as a candidate for treating inflammatory disorders .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile is crucial for understanding the therapeutic potential of any drug candidate. Studies indicate that this compound possesses favorable pharmacokinetic properties:

PropertyValue
Topological Polar Surface Area (TPSA)Low (~50 Ų)
Brain Penetration PotentialAchievable based on TPSA
SolubilityModerate solubility in water

These properties suggest good bioavailability and the potential for central nervous system penetration .

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects

  • Isobutyl vs. Cyano groups (e.g., in and ) introduce strong electron-withdrawing effects, which may enhance reactivity in corrosion inhibition .
  • Hydroxyl Group : The 3-OH group in the main compound and ’s analog could facilitate hydrogen bonding, a critical factor in biological interactions or material adhesion .

Research Findings and Data

  • Corrosion Inhibition: The hydroxylphenyl-cyano derivative () reduced mild steel corrosion by 92% in 1M HCl, attributed to adsorption via polar groups .
  • Sedative Activity : Zopiclone’s efficacy stems from its interaction with GABAₐ receptors, a mechanism unlikely in the main compound due to structural differences .
  • Synthetic Flexibility : Rahmati’s work highlights the tunability of pyrazolo-pyridines through substituent variation, enabling tailored electronic and steric profiles .

Biological Activity

2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer activity, neuroprotective effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the pyrazole and pyridine rings allows for various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • In Vitro Studies : In vitro testing revealed that derivatives of pyrazolo[3,4-b]pyridines can induce apoptosis through caspase activation and disruption of microtubule dynamics. For example, certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential:

  • Neuroprotection in Models : In animal models of neurodegenerative diseases, compounds similar to 2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Other Biological Activities

Beyond anticancer and neuroprotective effects, this compound exhibits:

  • Anti-inflammatory Properties : Studies indicate that pyrazolo[3,4-b]pyridines can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a broad spectrum of biological activity .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Lung Cancer : A derivative was tested against A549 cells and showed an IC50 value of 0.054 µM. The study concluded that the compound induced cell cycle arrest and apoptosis through caspase activation .
  • Neuroprotection in Rodent Models : In a study involving rodent models of Alzheimer's disease, administration of a related compound resulted in significant preservation of cognitive function and reduction of neuroinflammation .

Data Summary

Activity TypeEffectiveness (IC50)MechanismReference
Anticancer (A549)0.054 µMTubulin polymerization inhibition
NeuroprotectionN/AOxidative stress reduction
Anti-inflammatoryN/AModulation of inflammatory pathways
AntimicrobialVariableBacterial inhibition

Q & A

Q. Basic Research Focus

  • NMR : 1H^1\text{H}-NMR peaks at δ 1.2–1.5 ppm (isobutyl CH₃) and δ 4.5–5.0 ppm (pyridinone H) confirm regiochemistry .
  • MS : ESI-MS molecular ion peaks at m/z 453.34 ([M+H]⁺) validate the molecular formula .

Advanced Consideration
Ambiguities in splitting patterns (e.g., overlapping CH₂ signals) require 2D NMR (HSQC, HMBC) to assign coupling constants. High-resolution MS (HRMS) with <5 ppm error is essential for distinguishing isomers .

What green chemistry approaches are viable for scaling up pyrazolo[3,4-b]pyridine synthesis without compromising yield?

Q. Advanced Research Focus

  • Solvent-Free Reactions : Mechanochemical grinding with KOH (e.g., Claisen-Schmidt condensation) reduces waste .
  • Catalysts : Meglumine or [Sipmim]HSO₄ improve atom economy in MCRs, achieving yields >80% .
  • Workflow : In-situ ethanol recrystallization avoids column chromatography, enhancing sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.